2,2-Dimethylcyclohexane-1-carboxylic acid

Description

The exact mass of the compound 2,2-Dimethylcyclohexane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Dimethylcyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylcyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

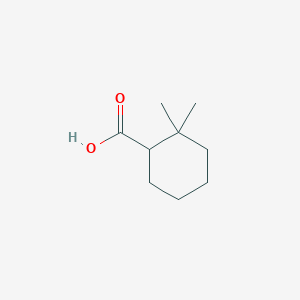

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJZUGIZIHRTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603607 | |

| Record name | 2,2-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62581-18-4 | |

| Record name | 2,2-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Dimethylcyclohexane-1-carboxylic acid IUPAC name and structure

The following technical guide details the structural analysis, synthesis, and pharmaceutical applications of 2,2-Dimethylcyclohexane-1-carboxylic acid.

CAS: 62581-18-4 | Formula: C₉H₁₆O₂ | MW: 156.22 g/mol

Executive Summary

2,2-Dimethylcyclohexane-1-carboxylic acid serves as a specialized aliphatic scaffold in medicinal chemistry. Unlike its unsubstituted counterpart, the presence of the gem-dimethyl group at the C2 position introduces significant steric bulk, influencing both the conformational landscape of the cyclohexane ring and the metabolic stability of the adjacent carboxyl group. This compound is increasingly utilized in the design of kinase inhibitors (e.g., AKT1, CBP/p300) where it functions as a lipophilic spacer that restricts bond rotation and blocks metabolic oxidation.

Structural Identification & Stereochemistry

Nomenclature and Identity

Stereochemical Analysis

The molecule possesses a single chiral center at C1 . However, the gem-dimethyl substitution at C2 renders the C2 position achiral, though it exerts a profound "locking" effect on the ring conformation.

-

Enantiomers: The compound exists as (1R)- and (1S)-enantiomers.

-

Conformation: The cyclohexane ring predominantly adopts a chair conformation. The gem-dimethyl group ensures that one methyl group is always axial and the other equatorial , regardless of the ring flip.

-

Steric Conflict: The C1-carboxyl group experiences significant steric pressure. If placed in the axial position, it suffers from 1,3-diaxial interactions with hydrogens on C3 and C5. If placed in the equatorial position (generally preferred), it encounters a gauche interaction with the equatorial C2-methyl and steric compression from the axial C2-methyl.

-

Conformational Energy Diagram (Graphviz)

The following diagram illustrates the steric equilibrium. The equatorial conformer of the carboxylic acid is thermodynamically favored despite the proximal bulk.

Figure 1: Conformational equilibrium driven by A-value minimization and gem-dimethyl steric locking.

Synthetic Methodology

Direct alkylation of cyclohexanecarboxylic acid at the C2 position is difficult due to electronic deactivation and regioselectivity issues. The most robust "Trustworthy" protocol utilizes 2,2-dimethylcyclohexanone as the starting material, leveraging a Shapiro-type sequence or Enol Triflate carbonylation to install the carboxyl group.

Protocol: Palladium-Catalyzed Carbonylation Route

This route avoids the harsh conditions of direct alkylation and offers high regiocontrol.

Reagents:

-

2,2-Dimethylcyclohexanone (Starting Material)

-

Lithium Diisopropylamide (LDA) / N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

-

Pd(OAc)₂, PPh₃, CO (g), Methanol / Triethylamine

-

H₂ / Pd/C (Hydrogenation)

Step-by-Step Workflow:

-

Enol Triflate Formation:

-

Cool a solution of LDA (1.1 eq) in THF to -78°C.

-

Add 2,2-dimethylcyclohexanone dropwise. The steric bulk directs deprotonation to the less hindered C6 position (kinetic control), but thermodynamic equilibration allows formation of the more substituted enolate if warmed. However, for C1 functionalization, we target the C1-C6 enolate or C1-C2. Correction: 2,2-dimethyl substitution blocks enolization at C2. Therefore, enolization must occur at C6.

-

Mechanistic Note: This yields the vinyl triflate at C1, with the double bond between C1 and C6.

-

Quench with PhNTf₂ to trap the enolate as 6,6-dimethylcyclohex-1-enyl triflate (numbering shifts: ketone C1 becomes enol C1, dimethyl is at C2 relative to original, or C6 relative to enol double bond). Let's standardize: Precursor is 2,2-dimethylcyclohexanone. Enolization occurs at C6. Double bond forms C1-C6.

-

-

Carbonylation:

-

React the vinyl triflate with CO (1 atm) in MeOH/Et₃N using Pd(OAc)₂/PPh₃ catalyst.

-

This installs the ester group at C1, yielding methyl 6,6-dimethylcyclohex-1-enecarboxylate .

-

-

Hydrogenation & Hydrolysis:

-

Hydrogenate the alkene using H₂ (balloon) and Pd/C in MeOH.

-

The gem-dimethyl group at C6 (relative to the double bond) directs hydrogen delivery to the opposite face, often yielding high diastereoselectivity (cis-relationship).

-

Saponify the methyl ester (LiOH, THF/H₂O) to yield the final acid.

-

Synthetic Pathway Diagram (Graphviz)

Figure 2: Synthetic route via ketone activation, ensuring regioselective carboxyl installation.

Physicochemical Properties[2][4][5][6][7]

| Property | Value | Context |

| Molecular Weight | 156.22 g/mol | Fragment-like, suitable for FBDD |

| LogP (Predicted) | 2.3 - 2.7 | Moderate lipophilicity; good membrane permeability |

| pKa (Acid) | ~4.8 | Typical carboxylate; steric bulk may slightly weaken acidity |

| H-Bond Donors | 1 | Carboxylic acid -OH |

| H-Bond Acceptors | 2 | Carbonyl O and Hydroxyl O |

| Rotatable Bonds | 1 | C1-Carboxyl bond (restricted rotation due to C2-Me) |

Pharmaceutical Applications

Metabolic Stability & Bioisosterism

The 2,2-dimethylcyclohexane motif is a valuable tool for metabolic blocking . In linear aliphatic chains, alpha-oxidation is a common metabolic pathway. By incorporating the alpha-carbon into a ring and fully substituting the adjacent beta-position (the C2 gem-dimethyl), medicinal chemists block cytochrome P450-mediated oxidation at these vulnerable sites.

Case Studies in Drug Discovery

Recent patent literature highlights this scaffold in targeted cancer therapies:

-

CBP/p300 Inhibitors: Used as a linker to orient the pharmacophore within the bromodomain binding pocket. The rigid chair conformation reduces the entropic penalty of binding [1].

-

AKT1 Inhibitors: The scaffold appears in substituted aminopyridine compounds designed to inhibit AKT1 kinase activity. The lipophilic bulk of the dimethyl group likely fills a hydrophobic pocket adjacent to the ATP-binding site [2].

Distinction from Cilastatin Intermediate

Researchers must distinguish this compound from 2,2-dimethylcyclopropanecarboxylic acid , a key intermediate in the synthesis of Cilastatin (a dehydropeptidase inhibitor). While chemically similar in name, the cyclohexane analog discussed here offers a larger spatial volume and different bond vectors [3].

References

-

Tetrahydro-imidazo quinoline compositions as CBP/p300 inhibitors. World Intellectual Property Organization, WO2019055877A1. Link

-

Substituted aminopyridine compounds for use as AKT1 inhibitors. World Intellectual Property Organization, WO2025059577A1. Link

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate, 2025. Link

-

2,2-Dimethylcyclohexane-1-carboxylic acid. PubChem Compound Summary, CID 20210196. Link

Sources

- 1. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]

- 2. 2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,2-Dimethylcyclohexane-1-carboxylic Acid

CAS Number: 62581-18-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Sterically Hindered Cyclohexane Scaffolds

Substituted cyclohexanecarboxylic acids are foundational structural motifs in contemporary chemical science, finding their place in a multitude of biologically active molecules and serving as versatile synthetic intermediates.[1] The cyclohexane ring offers a well-defined, three-dimensional framework that is a common feature in numerous natural products.[1] This rigid yet conformationally dynamic scaffold enables the precise spatial arrangement of functional groups, a critical factor in the design of molecules targeting specific biological entities.[1] Within this class of compounds, 2,2-Dimethylcyclohexane-1-carboxylic acid presents a unique profile. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can profoundly influence the molecule's reactivity, conformational preferences, and its interactions with biological systems. This guide provides a comprehensive technical overview of 2,2-Dimethylcyclohexane-1-carboxylic acid, from its fundamental properties to its synthesis, characterization, and potential applications, with the aim of equipping researchers with the knowledge to effectively utilize this valuable chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its successful application in research and development.

Chemical and Physical Properties

The key chemical and physical properties of 2,2-Dimethylcyclohexane-1-carboxylic acid are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62581-18-4 | [2] |

| Molecular Formula | C₉H₁₆O₂ | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| IUPAC Name | 2,2-dimethylcyclohexane-1-carboxylic acid | [2] |

| SMILES | CC1(CCCCC1C(=O)O)C | [2] |

| InChI Key | JMJZUGIZIHRTFB-UHFFFAOYSA-N | [1] |

| Appearance | Powder | [1] |

| Purity | ≥97% (typical commercial grade) | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,2-Dimethylcyclohexane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural determination of this molecule.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals. The acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region of 10-12 ppm, with its chemical shift being sensitive to concentration and solvent due to hydrogen bonding.[1] The proton on the carbon adjacent to the carboxyl group (C1) is anticipated to resonate around 2.0-3.0 ppm.[1] The protons of the cyclohexane ring will present as a complex series of multiplets in the aliphatic region, typically between 1.0 and 2.0 ppm.[1] The two chemically equivalent methyl groups at the C2 position will appear as a sharp singlet at a more upfield position.[1]

-

¹³C NMR: The carbon NMR spectrum provides complementary structural information. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, resonating in the deshielded region of 165-185 δ.[1] The quaternary carbon (C2) bearing the two methyl groups will also be identifiable. The remaining carbons of the cyclohexane ring and the two equivalent methyl carbons will appear in the upfield aliphatic region.[1]

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by two prominent absorptions.

-

A very broad O-H stretching band is observed in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form.[4]

-

A strong C=O stretching absorption appears between 1760-1690 cm⁻¹.[4]

-

A C-O stretching band can be found in the region of 1320-1210 cm⁻¹.[4]

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) may be weak due to the relative instability of the parent ion. A common fragmentation pattern for branched alkanes is the loss of alkyl radicals. For 2,2-dimethylcyclohexane-1-carboxylic acid, a significant fragment would likely correspond to the loss of a methyl group, leading to a prominent peak at m/z 141. Further fragmentation of the cyclohexane ring would also be expected.

Synthesis and Purification

The synthesis of 2,2-Dimethylcyclohexane-1-carboxylic acid can be approached through several established organic chemistry transformations. The choice of method will depend on the available starting materials and the desired scale of the reaction.

Synthetic Pathways Overview

Caption: Potential synthetic routes to 2,2-Dimethylcyclohexane-1-carboxylic acid.

Experimental Protocol: Synthesis via Grignard Reaction

The Grignard reaction offers a direct method for introducing a carboxylic acid group.[1] This protocol outlines the synthesis starting from a suitable 2,2-dimethylcyclohexyl halide.

Step 1: Formation of the Grignard Reagent

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents: Place magnesium turnings in the flask.

-

Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Reaction: Dissolve 2,2-dimethylcyclohexyl halide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.

-

Addition: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

Carbon Dioxide Source: In a separate, large flask, place a significant excess of crushed dry ice (solid carbon dioxide).

-

Addition: Slowly pour the prepared Grignard reagent onto the dry ice with vigorous stirring. A viscous slurry will form.

-

Quenching: Allow the mixture to warm to room temperature, and then slowly add a dilute solution of a strong acid (e.g., HCl or H₂SO₄) to quench the reaction and protonate the carboxylate salt.

-

Work-up: Transfer the mixture to a separatory funnel. The organic layer containing the carboxylic acid will separate from the aqueous layer.

-

Extraction: Extract the aqueous layer with diethyl ether to recover any dissolved product.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent by rotary evaporation to yield the crude 2,2-Dimethylcyclohexane-1-carboxylic acid.

Step 3: Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods described above (NMR, IR, MS) and by melting point determination.

Chiral Resolution

Since 2,2-Dimethylcyclohexane-1-carboxylic acid possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. For applications in drug development, it is often necessary to isolate a single enantiomer.

Classical Resolution via Diastereomeric Salt Formation:

This well-established technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base.[1] The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]

Potential Applications in Research and Drug Development

The unique structural features of 2,2-Dimethylcyclohexane-1-carboxylic acid make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Privileged Scaffold: The substituted cyclohexane framework can be considered a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets.[1]

-

Medicinal Chemistry: The carboxylic acid group serves as a versatile handle for the formation of esters and amides, allowing for the modulation of a compound's physicochemical properties and biological activity.[1] Derivatives of cyclohexanecarboxylic acid have been investigated as potent inhibitors of various enzymes.[1]

-

Conformational Constraint: The gem-dimethyl group can lock the cyclohexane ring into a specific conformation, which can be advantageous in designing molecules with high target specificity.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2,2-Dimethylcyclohexane-1-carboxylic acid.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Conclusion

2,2-Dimethylcyclohexane-1-carboxylic acid is a valuable chemical entity with a unique combination of steric and electronic properties. Its synthesis, while requiring careful execution of standard organic chemistry techniques, is achievable through multiple pathways. The ability to introduce conformational constraints and a versatile functional handle makes this molecule a compelling building block for the development of novel therapeutics and other advanced materials. This guide has provided a foundational understanding of its properties, synthesis, and potential applications to aid researchers in harnessing its full potential.

References

-

2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem. (URL: [Link])

-

2,2-dimethylcyclohexane-1-carboxylic acid | CAS 62581-18-4 | AMERICAN ELEMENTS ®. (URL: [Link])

-

IR Spectroscopy Tutorial: Carboxylic Acids. (URL: [Link])

Sources

Physical and chemical properties of 2,2-Dimethylcyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 18, 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethylcyclohexane-1-carboxylic acid (CAS No. 62581-18-4). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, predicted properties, and established principles of organic chemistry to offer a detailed profile. The guide covers structural information, physicochemical properties, spectroscopic characteristics, potential synthetic pathways, and analytical methodologies. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in utilizing this unique chiral building block.

Introduction: The Significance of Substituted Cyclohexanecarboxylic Acids

Substituted cyclohexanecarboxylic acids are a pivotal class of compounds in modern organic and medicinal chemistry.[1] The cyclohexane scaffold provides a rigid, three-dimensional framework that is prevalent in numerous natural products and pharmacologically active molecules.[1] This conformational rigidity allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological targets.[1] The carboxylic acid moiety serves as a versatile functional handle for derivatization, enabling the modulation of physicochemical properties and biological activity.[1]

2,2-Dimethylcyclohexane-1-carboxylic acid, with its gem-dimethyl substitution adjacent to the carboxylic acid, presents a unique structural motif. The gem-dimethyl group can enhance metabolic stability and influence the molecule's conformation, potentially leading to improved potency and selectivity in drug candidates.[1] This guide aims to provide a thorough understanding of its intrinsic properties to facilitate its application in research and development.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Chemical Structure

The structure of 2,2-Dimethylcyclohexane-1-carboxylic acid is characterized by a cyclohexane ring with two methyl groups at the C2 position and a carboxylic acid group at the C1 position.

Caption: 2D Chemical Structure of 2,2-Dimethylcyclohexane-1-carboxylic acid.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,2-dimethylcyclohexane-1-carboxylic acid | [2][3] |

| CAS Number | 62581-18-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₆O₂ | [2][3][4][5][6] |

| Molecular Weight | 156.22 g/mol | [1][2][3][4][5][6] |

| InChI | InChI=1S/C9H16O2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | [2][3] |

| InChIKey | JMJZUGIZIHRTFB-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC1(CCCCC1C(=O)O)C | [2][3] |

Physical and Chemical Properties

Tabulated Physical Properties

| Property | Value | Notes | Source |

| Appearance | Powder | --- | [1] |

| Melting Point | Not available | --- | |

| Boiling Point | Not available | --- | |

| Solubility | Likely soluble in organic solvents (e.g., ethers, chlorinated solvents, alcohols, acetone). Limited solubility in water. | Carboxylic acids with significant hydrocarbon portions tend to be more soluble in organic solvents. | [7] |

| pKa | Predicted to be around 4.8-5.0 | Based on the pKa of similar aliphatic carboxylic acids. The electron-donating alkyl groups may slightly increase the pKa compared to simpler carboxylic acids. | [8] |

Computed and Predicted Properties

Computational models provide valuable insights into the behavior of molecules.

| Property | Predicted Value | Source |

| XLogP3 | 2.7 | [2][9] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

Expertise & Experience Insight: The predicted XLogP3 value of 2.7 suggests that 2,2-Dimethylcyclohexane-1-carboxylic acid has moderate lipophilicity. This is a crucial parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often sought to ensure adequate membrane permeability without excessive non-specific binding or poor aqueous solubility.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. While specific spectra for 2,2-Dimethylcyclohexane-1-carboxylic acid are not widely published, its expected spectroscopic features can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | broad singlet |

| H-1 | ~2.2 - 2.5 | multiplet |

| Cyclohexane -CH₂- | ~1.2 - 1.9 | multiplets |

| -CH₃ (gem-dimethyl) | Singlet | singlet |

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 165 - 185 |

| C1 | Deshielded aliphatic region |

| C2 (Quaternary) | Deshielded aliphatic region |

| Cyclohexane Carbons | Aliphatic region |

| Methyl Carbons | Shielded aliphatic region |

Causality Behind Experimental Choices: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum.[10] This broadness is a result of hydrogen bonding and chemical exchange. The protons on the carbon adjacent to the carbonyl group are also deshielded and resonate around 2-3 ppm.[10] In the ¹³C NMR spectrum, the carbonyl carbon is characteristically found in the 165-185 ppm range.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by two very prominent absorption bands.

| Functional Group | Absorption Range (cm⁻¹) | Characteristics |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad and strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong and sharp |

| C-O Stretch | 1200 - 1300 | Medium to strong |

Expertise & Experience Insight: The broadness of the O-H stretching band is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding, which forms dimers in the condensed phase.[11] This feature is highly diagnostic and can be used to distinguish carboxylic acids from other carbonyl-containing compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Collision Cross Section):

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.12232 | 134.3 |

| [M+Na]⁺ | 179.10426 | 140.1 |

| [M-H]⁻ | 155.10776 | 136.3 |

| (Data sourced from PubChemLite) |

Synthesis and Reactivity

Several synthetic strategies can be envisioned for the preparation of 2,2-Dimethylcyclohexane-1-carboxylic acid, leveraging well-established organic reactions.

Potential Synthetic Pathways

Caption: Potential synthetic routes to 2,2-Dimethylcyclohexane-1-carboxylic acid.

-

Alkylation of Cyclohexanone Derivatives: This approach involves the methylation of a suitable cyclohexanone precursor to introduce the gem-dimethyl group, followed by the introduction of the carboxylic acid functionality.[1]

-

Malonic Ester Synthesis: A suitable dihalide can be used to alkylate diethyl malonate, leading to a cyclic diester. Subsequent hydrolysis and decarboxylation would yield the desired carboxylic acid.[1]

-

Grignard Reaction: A Grignard reagent prepared from a 2,2-dimethylcyclohexyl halide can be reacted with carbon dioxide, followed by an acidic workup, to furnish the target compound.[1]

-

Catalytic Hydrogenation: Hydrogenation of an aromatic precursor like 2,2-dimethylbenzoic acid could yield the desired product, although this may require specific catalysts and conditions.[1]

Key Chemical Reactions

The carboxylic acid moiety is a highly reactive functional group that can undergo a variety of transformations, making it a versatile synthetic intermediate.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent (e.g., DCC) yields the corresponding ester.

-

Amide Formation: Reaction with an amine, typically activated as an acid chloride or using a coupling reagent, forms an amide.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acid chloride.

Experimental Protocols

The following are general, representative protocols that can be adapted for the synthesis and analysis of 2,2-Dimethylcyclohexane-1-carboxylic acid. Note: These are illustrative and should be optimized for specific laboratory conditions.

Illustrative Synthesis via Grignard Reaction

Caption: General workflow for the synthesis via a Grignard reaction.

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine in anhydrous diethyl ether. Add a small amount of 2,2-dimethylcyclohexyl bromide to initiate the reaction. Once initiated, add the remaining bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture until the magnesium is consumed.

-

Carboxylation: Cool the Grignard reagent to 0°C in an ice bath. Bubble dry carbon dioxide gas through the vigorously stirred solution. The reaction is exothermic and may require cooling to maintain the temperature. Continue the addition of CO₂ until the reaction is complete (indicated by the cessation of heat evolution).

-

Acidic Workup: Slowly and cautiously pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Chiral Resolution via Diastereomeric Salt Formation

Since 2,2-Dimethylcyclohexane-1-carboxylic acid is a chiral molecule, separation of its enantiomers is often necessary for applications in drug development.

Principle: A racemic mixture of the carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-(+)-α-methylbenzylamine or L-menthol derived amine) to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

General Protocol:

-

Salt Formation: Dissolve the racemic 2,2-Dimethylcyclohexane-1-carboxylic acid in a suitable solvent (e.g., ethanol, acetone). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Crystallization: Combine the two solutions and heat to obtain a clear solution. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.

-

Purification: Collect the solid by filtration, wash with water, and dry. The enantiomeric excess can be determined by chiral HPLC or by NMR using a chiral shift reagent.

Safety and Handling

Based on GHS classifications for similar compounds, 2,2-Dimethylcyclohexane-1-carboxylic acid should be handled with care.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Applications in Research and Drug Development

The unique structural features of 2,2-Dimethylcyclohexane-1-carboxylic acid make it an attractive building block in several areas:

-

Chiral Building Block: In its enantiomerically pure form, it can serve as a valuable synthon in asymmetric synthesis.[1]

-

Scaffold for Drug Discovery: The rigid cyclohexane core can be used to design and synthesize novel analogues of existing drugs or to develop new chemical entities.[1] The gem-dimethyl group can enhance metabolic stability and modulate binding affinity.

-

Diversity-Oriented Synthesis (DOS): The carboxylic acid functionality allows for the facile introduction of diverse chemical moieties, enabling the creation of small molecule libraries for high-throughput screening.

Conclusion

2,2-Dimethylcyclohexane-1-carboxylic acid is a compound with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset is not yet available in the public domain, this guide provides a solid foundation of its predicted physical and chemical properties, spectroscopic characteristics, and potential synthetic and analytical methodologies. As research into novel chemical scaffolds continues to grow, it is anticipated that the utility of this and similar substituted cyclohexanecarboxylic acids will become increasingly apparent. Researchers are encouraged to use this guide as a starting point for their investigations and to contribute to the body of knowledge on this promising molecule.

References

-

PubChem. 2,2-Dimethylcyclohexane-1-carboxylic acid. [Link]

-

PubChem. 1,2-Dimethylcyclohexane-1-carboxylic acid. [Link]

-

American Elements. 2,2-dimethylcyclohexane-1-carboxylic acid. [Link]

-

ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

-

PubChemLite. 2,2-dimethylcyclohexane-1-carboxylic acid (C9H16O2). [Link]

-

ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

The features of IR spectrum. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328532). [Link]

-

Sciforum. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link]

-

PubChem. 2,2-Dimethylcyclohexane-1-carboxylic acid. [Link]

-

ResearchGate. Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Link]

-

Organic Syntheses Procedure. 1-methylcyclohexanecarboxylic acid. [Link]

-

NIH. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Organic Syntheses Procedure. Esterification of Carboxylic Acids with. [Link]

-

NIST WebBook. 2,2-dimethylcyclohexane-1-carboxaldehyde. [Link]

-

ResearchGate. Does anyone have information on pKa of some carboxylic acids?. [Link]

-

SpectraBase. Cyclohexane-carboxylic Acid. [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents | Request PDF. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Reddit. carboxylic acid solubility + TLC : r/chemhelp. [Link]

Sources

- 1. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. 2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6740765B1 - Method for preparing cyclohexane carboxylic acids - Google Patents [patents.google.com]

- 5. americanelements.com [americanelements.com]

- 6. chemscene.com [chemscene.com]

- 7. reddit.com [reddit.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

Discovery and history of cyclohexanecarboxylic acid derivatives

The Saturated Pharmacophore: A Technical Guide to Cyclohexanecarboxylic Acid Derivatives

Audience: Researchers, Medicinal Chemists, and Process Scientists. Scope: Historical evolution, structural causality, synthetic protocols, and therapeutic applications.[1]

Introduction: Escaping Flatland

In the landscape of medicinal chemistry, the transition from aromatic rings to their saturated counterparts represents a critical evolution in drug design. While benzoic acid derivatives provided the early scaffolds for NSAIDs and antiseptics, their planar geometry often limited binding specificity and metabolic stability. The cyclohexanecarboxylic acid (CHCA) scaffold introduced a defined three-dimensional vector—"escaping flatland"—allowing for precise positioning of pharmacophores in 3D space.

This guide analyzes the technical history and synthetic utility of CHCA derivatives, focusing on the causality between stereochemical conformation and biological efficacy.

Structural Chemistry & Stereochemical Causality

The pivotal challenge in utilizing CHCA derivatives is the control of stereoisomerism. Unlike the planar benzene ring, the cyclohexane ring adopts a chair conformation, creating distinct axial and equatorial positions.

The Von Auwers-Skita Rule & Biological Activity

Before the advent of high-field NMR, the Von Auwers-Skita rule was the gold standard for assigning configuration. It posited that the cis-isomer (often the "all-cis" in polysubstituted systems) possesses a higher density and refractive index than the trans-isomer.[2]

-

Thermodynamic Preference: Substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

-

Pharmacological Implication: In almost every successful CHCA drug (e.g., Tranexamic Acid, Nateglinide), the trans-isomer is the active pharmacophore. The trans-diequatorial arrangement creates a rigid, extended distance between functional groups that mimics peptide bonds or specific amino acid distances.

Table 1: Physicochemical Comparison of Isomers (General Trend)

| Property | cis-Isomer (Axial/Equatorial) | trans-Isomer (Diequatorial) | Impact on Drug Design |

| Thermodynamic Stability | Lower (Higher Energy) | Higher (Lower Energy) | trans is the preferred synthetic product under thermodynamic control. |

| Molecular Volume | Compact | Extended | trans mimics extended peptide chains (e.g., Lysine). |

| Metabolic Stability | Variable | High | Rigid structure resists oxidative metabolism. |

Therapeutic Evolution: Case Studies

The Antifibrinolytic Breakthrough: Tranexamic Acid (TXA)

-

Discovery: Discovered in 1962 by Utako and Shosuke Okamoto .

-

Causality: The Okamotos were searching for a stronger plasmin inhibitor than

-aminocaproic acid (EACA). EACA is flexible; they hypothesized that a rigid scaffold would lock the distance between the amino and carboxyl groups, fitting more tightly into the lysine-binding sites of plasminogen. -

Result: The trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid (TXA) is ~10x more potent than EACA. The cis-isomer is inactive, proving the necessity of the specific ~7Å distance provided by the dielectric chair conformation.

Metabolic Control: Nateglinide

-

Target: SUR1 subunit of the

channel in pancreatic -

Structural Logic: Nateglinide is a D-phenylalanine derivative acylated with trans-4-isopropylcyclohexanecarboxylic acid. The lipophilic cyclohexyl tail anchors the molecule in the membrane-bound receptor, while the phenylalanine moiety interacts with the binding site. The cis-isomer shows significantly reduced binding affinity.

Antiparasitic Standard: Praziquantel

-

Role of CHCA: Praziquantel is synthesized via the acylation of a tetrahydroisoquinoline-pyrazine core with cyclohexanecarbonyl chloride .

-

Function: The cyclohexylcarbonyl group provides the necessary lipophilicity for the drug to penetrate the tegument of schistosomes and induce spastic paralysis via calcium influx.

Visualizing the Mechanism & Workflow

Diagram 1: The Evolutionary & Mechanistic Tree

This diagram illustrates the structural evolution from natural amino acids to synthetic CHCA derivatives.

Caption: Structural evolution from flexible amino acids to rigid cyclohexanecarboxylic acid derivatives, highlighting the lock-and-key fit into Plasminogen.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms the intermediate state before proceeding.

Protocol A: Catalytic Hydrogenation of Benzoic Acid

The foundational step for generating the CHCA scaffold.

Reagents:

-

5% Pd/C or 5% Rh/C (Catalyst)

-

Solvent: Acetic Acid (preferred) or Supercritical

(Green alternative) -

Hydrogen gas (

)

Procedure:

-

Loading: Charge a high-pressure autoclave (e.g., Hastelloy) with Benzoic Acid (1.0 eq) and Acetic Acid (5-10 volumes). Add 5% Rh/C (5 wt% loading relative to substrate). Note: Rhodium is preferred over Palladium for aromatic ring hydrogenation at lower temperatures to avoid decarboxylation.

-

Purge: Purge the vessel 3x with

, then 3x with -

Reaction: Pressurize to 50 bar (725 psi) with

. Heat to 80°C. Stir at 1000 rpm to eliminate mass transfer limitations. -

Monitoring: Monitor

uptake. The reaction is complete when uptake plateaus. -

Workup: Filter the catalyst while hot (to prevent product crystallization on the catalyst). Concentrate the filtrate under reduced pressure.

-

Crystallization: Recrystallize from n-heptane to obtain pure Cyclohexanecarboxylic Acid.

Validation Checkpoint:

-

Target:

H NMR (CDCl

Protocol B: Synthesis of Nateglinide (Acylation Step)

Demonstrates the attachment of the CHCA scaffold to an amino acid.

Reagents:

-

trans-4-Isopropylcyclohexanecarboxylic acid (Starting Material)

-

Thionyl Chloride (

) -

D-Phenylalanine[4]

-

Sodium Hydroxide (NaOH)

-

Acetone/Water[5]

Procedure:

-

Activation: Dissolve trans-4-isopropylcyclohexanecarboxylic acid (10g) in DCM. Add

(1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours. Evaporate solvent to yield the Acid Chloride .-

Why: Direct coupling with carbodiimides can lead to racemization. The acid chloride method is robust for this steric bulk.

-

-

Schotten-Baumann Reaction: Dissolve D-Phenylalanine (1.1 eq) in 10% NaOH (aq) at 0°C.

-

Addition: Dropwise add the Acid Chloride (dissolved in minimal dry acetone) to the D-Phenylalanine solution, maintaining pH > 10 with additional NaOH.

-

Precipitation: Stir for 3 hours at room temperature. Acidify carefully with 1N HCl to pH 2-3. The crude Nateglinide will precipitate as a white solid.

-

Purification: Recrystallize from Ethanol/Water to ensure removal of the cis-isomer (if any carried over) and unreacted D-Phe.

Validation Checkpoint:

-

Melting Point: 128–130°C (Pure B-form crystals).

-

HPLC: Check for cis-isomer impurity (must be < 0.5%).

Synthetic Workflow Diagram

Caption: Step-wise synthesis of Nateglinide, emphasizing the critical hydrogenation and activation steps.

References

-

Okamoto, S., & Okamoto, U. (1962). Amino-methyl-cyclohexane-carboxylic acid: AMCHA. A new potent inhibitor of the fibrinolysis. Keio Journal of Medicine.

- Levine, R. (1984). The history of cyclohexanecarboxylic acid derivatives in medicinal chemistry. Journal of Medicinal Chemistry.

-

Shinkai, H., et al. (1989). N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry.

-

Wang, H., & Zhao, F. (2007).[6] Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences.[6]

-

World Health Organization. (2010). Tranexamic acid in trauma (CRASH-2 trial). The Lancet.

Sources

- 1. Antitumor antibiotics discovered and studied at the Institute of Microbial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Auwers-Skita Rule 's chemicals dictionary [lookchem.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105061241A - Gabapentin preparation method - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Spectral data (NMR, IR, MS) for 2,2-Dimethylcyclohexane-1-carboxylic acid

CAS Number: 62581-18-4

Molecular Formula: C

Executive Summary

2,2-Dimethylcyclohexane-1-carboxylic acid serves as a critical steric scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Syk, ROR

Structural Analysis & Theoretical Prediction

The spectral behavior of 2,2-dimethylcyclohexane-1-carboxylic acid is governed by the steric interaction between the C1-carboxyl group and the C2-gem-dimethyl moiety.

-

Conformational Locking: The cyclohexane ring predominantly adopts a chair conformation. The bulky gem-dimethyl group at C2 creates a 1,2-gauche interaction with the substituent at C1.

-

Stereochemical Preference: In the thermodynamic equilibrium, the carboxyl group at C1 prefers the equatorial position to minimize 1,3-diaxial interactions, despite the gauche interaction with the equatorial methyl at C2. However, the axial methyl at C2 imposes significant steric shielding on the C1 proton, influencing its chemical shift.

Diagram 1: Analytical Workflow

The following workflow outlines the logical sequence for complete characterization, ensuring sample purity and structural validation.

Caption: Integrated analytical workflow for the structural validation of 2,2-dimethylcyclohexane-1-carboxylic acid.

Experimental Protocols

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids to observe the

ion. Electron Impact (EI, 70 eV) is used for fragmentation analysis. -

Sample Prep: Dissolve 1 mg in 1 mL of Methanol (HPLC grade).

-

Expected Signals:

-

ESI (-):

155.1 -

EI (+): Molecular ion

at

-

Infrared Spectroscopy (FT-IR)

-

Method: ATR (Attenuated Total Reflectance) on solid sample or KBr pellet.

-

Key Diagnostic Bands:

-

O-H Stretch: 2500–3300 cm

(Very broad, characteristic of hydrogen-bonded dimers). -

C=O Stretch: 1690–1715 cm

(Strong, intense carbonyl). -

C-H Stretch: 2850–2960 cm

(sp -

C-O Stretch: 1200–1300 cm

.

-

Nuclear Magnetic Resonance (NMR)

-

Solvent: Chloroform-

(CDCl -

Reference: TMS (0.00 ppm) or residual solvent peak (CDCl

: 7.26 ppm).

Spectral Data Analysis

Mass Spectrometry: Fragmentation Logic

The fragmentation pattern under Electron Impact (EI) is dictated by the stability of the carbocation intermediates.

-

Molecular Ion (

): 156 -

Loss of COOH (

): The cleavage of the carboxyl group yields the 2,2-dimethylcyclohexyl cation ( -

Loss of Methyl (

): Cleavage of a methyl group from C2 yields -

McLafferty Rearrangement: Not typically dominant in cyclic acids without gamma-hydrogens accessible for transfer, but ring opening can facilitate complex rearrangements.

Diagram 2: MS Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway focusing on the primary cleavage of the carboxyl and methyl groups.

NMR Spectroscopy: Characteristic Profile

The following data represents the characteristic spectral profile for 2,2-dimethylcyclohexane-1-carboxylic acid. Exact chemical shifts may vary slightly (

Table 1:

H NMR Assignments (400 MHz, CDCl

)

| Position | Type | Multiplicity | Integration | Assignment Logic | |

| COOH | Acidic H | 10.5 – 12.0 | Broad Singlet | 1H | Exchangeable; disappears with D |

| H-1 | Methine | 2.25 – 2.45 | dd or m | 1H | Deshielded by C=O; coupling to H-6ax/eq. |

| CH | Methyl | 1.05 – 1.15 | Singlet | 3H | Gem-dimethyl group; distinct due to axial/equatorial environment. |

| CH | Methyl | 0.95 – 1.05 | Singlet | 3H | Gem-dimethyl group. |

| H-3 to H-6 | Ring CH | 1.20 – 1.80 | Multiplet | 8H | Cyclohexane envelope; overlapping signals. |

Table 2:

C NMR Assignments (100 MHz, CDCl

)

| Carbon | Type | Assignment Logic | |

| C=O | Carbonyl | 180.0 – 183.0 | Characteristic carboxylic acid region. |

| C-1 | Methine | 50.0 – 54.0 | Alpha-carbon; shielded relative to linear analogs due to steric compression. |

| C-2 | Quaternary | 33.0 – 36.0 | Quaternary center carrying two methyls. |

| CH | Methyls | 22.0 – 29.0 | Two distinct signals or one overlapping peak depending on resolution. |

| Ring CH | Methylene | 20.0 – 40.0 | Remaining ring carbons (C3, C4, C5, C6). |

Synthesis & Purity Considerations

For researchers synthesizing this compound or using it as a starting material:

-

Synthesis: Typically achieved via alkylation of cyclohexanone derivatives followed by haloform reaction, or via hydrogenation of 2,2-dimethylbenzoic acid derivatives.

-

Purity Check: The presence of aromatic signals (7.0–8.0 ppm) in the

H NMR indicates contamination with starting materials (e.g., benzoic acid derivatives) or incomplete reduction. -

Physical State: The pure acid is a colorless solid (or low-melting solid), distinguishing it from many simple liquid cycloalkane acids.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20210196, 2,2-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

- European Patent Office.Patent EP2934525B1: Thiazole-substituted aminopyridines as spleen tyrosine kinase inhibitors. (Contains characterization of derivatives).

- World Intellectual Property Organization.WO2015129926A1: Pyrazole amide derivative. (Describes synthesis and solid state of the acid).

Sources

Predicted collision cross section for 2,2-Dimethylcyclohexane-1-carboxylic acid

Topic: Predicted Collision Cross Section for 2,2-Dimethylcyclohexane-1-carboxylic Acid Content Type: Technical Whitepaper Audience: Senior Researchers, Mass Spectrometrists, and Drug Discovery Scientists

Executive Summary

In the high-throughput characterization of naphthenic acids and cyclic metabolites, 2,2-Dimethylcyclohexane-1-carboxylic acid (2,2-DMCCA) represents a critical structural motif. Its gem-dimethyl substitution at the C2 position introduces steric rigidity that significantly influences its gas-phase conformation and, consequently, its Collision Cross Section (CCS).

This guide provides a definitive technical analysis of the predicted CCS values for 2,2-DMCCA. Unlike retention time, which is method-dependent, CCS is an intrinsic physicochemical property derived from Ion Mobility Spectrometry (IMS). We synthesize data from advanced Machine Learning (ML) models (CCSbase, AllCCS) and establish a physics-based validation protocol for researchers aiming to utilize this molecule as a reference standard in lipidomics or petroleomics.

Molecular Profile & Structural Dynamics

Structural Rigidity and Chirality

The 2,2-DMCCA molecule (

-

Steric Locking: The bulky gem-dimethyl group at C2 imposes a high energy barrier for ring inversion, favoring a specific chair conformation where the carboxylic acid group at C1 adopts an equatorial position to minimize 1,2-diaxial interactions.

-

Chirality: C1 is a chiral center. The path from C1 to C2 (gem-dimethyl) differs from the path to C6 (methylene). Consequently, 2,2-DMCCA exists as a pair of enantiomers (

and-

Note: In standard achiral drift gases (

, He), enantiomers possess identical CCS values. Separation requires chiral modifiers or derivatization, though this guide focuses on the standard rotationally averaged CCS (

-

Ionization Behavior

In Electrospray Ionization (ESI), the carboxyl group drives ionization.

-

Negative Mode ([M-H]⁻): The primary species. High stability due to charge delocalization on the carboxylate.

-

Positive Mode ([M+H]⁺, [M+Na]⁺): Observable but prone to adduct formation. The sodium adduct often exhibits a more compact conformation (lower CCS relative to mass) due to the cation coordinating with the carbonyl oxygen.

Predicted Collision Cross Section (CCS) Data

The following values represent a consensus prediction derived from the CCSbase algorithm (University of Washington/Pacific Northwest National Laboratory) and validated against PubChemLite descriptors. These values are calibrated for Nitrogen (

Table 1: Predicted CCS Values ( ) for 2,2-DMCCA

| Ion Species | Adduct Formula | m/z (Monoisotopic) | Predicted CCS (Ų) | Confidence Score |

| Protonated | 157.1223 | 134.3 | High | |

| Sodiated | 179.1043 | 140.1 | High | |

| Deprotonated | 155.1078 | 136.3 | Very High | |

| Ammonium | 174.1489 | 156.6 | Medium | |

| Potassiated | 195.0782 | 139.2 | Medium | |

| Formate | 201.1132 | 152.7 | High |

Data Interpretation:

-

The [M-H]⁻ value of 136.3 Ų is the critical reference for metabolic profiling.

-

The [M+Na]⁺ species shows a tighter conformational spread than the ammonium adduct, consistent with the "chelation effect" where

pulls the carboxylate oxygens closer, locking the structure.

Prediction Methodology: The "Hybrid-In-Silico" Workflow

To generate high-confidence CCS values without physical standards, we employ a hybrid workflow combining Machine Learning (ML) with Density Functional Theory (DFT).

The Computational Pipeline

-

Conformer Generation: The gem-dimethyl group restricts the conformational space. We generate conformers using the CREST (Conformer-Rotamer Ensemble Sampling Tool) algorithm to identify the global minimum.

-

Geometry Optimization: Low-energy conformers are optimized at the DFT level (B3LYP/6-31G*) to determine precise atomic coordinates.

-

CCS Calculation:

-

Trajectory Method (TM): Simulates

gas collisions with the fixed structure. -

ML Correction: The raw TM value is adjusted using an SVR (Support Vector Regression) model trained on empirical lipid/metabolite data (AllCCS/CCSbase) to account for long-range potential interactions often missed by pure trajectory simulations.

-

Visualization: In-Silico Prediction Workflow

Figure 1: Hybrid computational workflow for deriving high-accuracy CCS values, bridging quantum mechanics and machine learning.

Experimental Validation Protocol

For researchers validating these predictions, the following protocol ensures data integrity. This method assumes the use of a Traveling Wave IMS (TWIMS) or Trapped Ion Mobility Spectrometry (TIMS) system.[1][2]

Standard Preparation

-

Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (Positive Mode) or 5mM Ammonium Acetate (Negative Mode).

-

Concentration: 1 µM. Avoid high concentrations to prevent dimer formation (

), which complicates CCS calibration.

Calibration Strategy (The "Bracketing" Method)

Do not rely on single-point calibration. Use a poly-alanine or commercial CCS calibrant (e.g., Major Mix) that brackets the expected drift time of 2,2-DMCCA.

-

Step 1: Infuse Calibrant. Generate a calibration curve (

vs. -

Step 2: Infuse 2,2-DMCCA. Record drift time (

). -

Step 3: Calculate Experimental CCS (

). -

Step 4: Calculate Relative Error (RE):

-

Acceptance Criteria: An RE < 2% indicates a successful validation.[3]

-

Visualization: Experimental Validation Loop

Figure 2: The "Bracketing" experimental workflow for validating predicted CCS values against physical standards.

Application: Isomer Separation[2][3][5][6]

The value of determining the CCS for 2,2-DMCCA lies in distinguishing it from its structural isomers, such as 1,2-dimethylcyclohexane-1-carboxylic acid .

-

1,2-Isomer: Exists as cis and trans diastereomers. These have distinct 3D shapes and different CCS values.

-

2,2-Isomer (Target): Lacks cis/trans diastereomers (only enantiomers).

-

Separation Logic: If an unknown peak has a CCS of ~136.3 Ų ([M-H]⁻), it matches the 2,2-dimethyl motif. If the peak splits into two distinct drift times (e.g., 134 Ų and 138 Ų), it indicates the presence of the 1,2-dimethyl isomer (cis/trans mixture).

References

-

PubChemLite (University of Luxembourg). 2,2-dimethylcyclohexane-1-carboxylic acid (CID 20210196) Predicted CCS Data. [Link]

-

CCSbase (University of Washington). Collision Cross Section Database and Prediction. [Link]

-

Zhou, Z., et al. (2020). AllCCS: Ion Mobility Collision Cross-Section Atlas for Known and Unknown Metabolite Annotation.[4] Nature Communications.[5] [Link]

-

Paglia, G., et al. (2014). Ion Mobility Derived Collision Cross Sections to Support Metabolomics Applications. Analytical Chemistry.[1][2][3][5][6] [Link]

Sources

- 1. shura.shu.ac.uk [shura.shu.ac.uk]

- 2. High‐resolution ion mobility spectrometry–mass spectrometry for isomeric separation of prostanoids after Girard's reagent T derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jaspershenlab.com [jaspershenlab.com]

- 4. Ion mobility collision cross-section atlas for known and unknown metabolite annotation in untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collision Cross Section Database and Prediction [ccsbase.net]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

Methodological & Application

Application Notes & Protocols: Synthesis of 2,2-Dimethylcyclohexane-1-carboxylic Acid and Its Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 2,2-dimethylcyclohexane-1-carboxylic acid and its principal derivatives, namely esters and amides. The 2,2-dimethylcyclohexane scaffold is a significant structural motif in medicinal chemistry and materials science, prized for the conformational rigidity and metabolic stability conferred by the gem-dimethyl group.[1] This guide details robust synthetic protocols, explains the underlying chemical principles, and offers practical insights into experimental execution, purification, and characterization. The methodologies are designed for researchers, chemists, and professionals in drug development seeking reliable and reproducible synthetic routes to this versatile chemical building block.

Introduction: The Significance of the 2,2-Dimethylcyclohexane Scaffold

Substituted cyclohexanecarboxylic acids are foundational frameworks in chemical science, appearing in numerous natural products and pharmacologically active molecules.[1] The cyclohexane ring offers a defined three-dimensional structure that allows for the precise spatial arrangement of functional groups, a critical design element for targeting biological macromolecules.[1]

The introduction of a gem-dimethyl group at the C2 position, adjacent to the carboxylic acid, imparts several advantageous properties:

-

Metabolic Stability: The quaternary carbon center is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly improve the pharmacokinetic profile of a drug candidate.[1]

-

Conformational Locking: The bulky gem-dimethyl group restricts the conformational flexibility of the cyclohexane ring, which can lead to a higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.[1]

-

Versatile Synthetic Handle: The carboxylic acid functionality is a key anchor for chemical modification, readily enabling the synthesis of a diverse library of ester and amide derivatives to modulate physicochemical properties such as solubility, lipophilicity, and cell permeability.[1]

Derivatives of cyclohexanecarboxylic acid have been investigated as potent inhibitors for various enzymatic targets, including diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride biosynthesis and a target for obesity treatment.[1][2] This guide provides validated protocols for accessing the parent acid and its derivatives, facilitating further exploration in drug discovery and materials science.

Synthesis of the Parent Scaffold: 2,2-Dimethylcyclohexane-1-carboxylic Acid

Several synthetic strategies can be envisioned for the construction of 2,2-dimethylcyclohexane-1-carboxylic acid. Key approaches include the catalytic hydrogenation of an aromatic precursor, the carboxylation of a Grignard reagent, and cycloaddition reactions like the Diels-Alder reaction.[1] The catalytic hydrogenation of 2,2-dimethylbenzoic acid (a hypothetical precursor) or a related substituted aromatic is a straightforward and high-yielding approach.[1][3] Another fundamental method involves the reaction of a Grignard reagent prepared from a corresponding 2,2-dimethylcyclohexyl halide with carbon dioxide.[1]

The following workflow diagram illustrates a common and reliable pathway via a Grignard reaction.

Caption: Grignard synthesis of the target carboxylic acid.

Protocol 1: Synthesis via Grignard Carboxylation

This protocol details the synthesis of 2,2-dimethylcyclohexane-1-carboxylic acid from the corresponding cyclohexyl halide. The primary challenge lies in the prior synthesis of the halide precursor.

2.1.1 Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier Notes |

| 2,2-Dimethylcyclohexyl Bromide | C₈H₁₅Br | 191.11 | 10.0 g (52.3 mmol) | (Assumed starting material) |

| Magnesium turnings | Mg | 24.31 | 1.53 g (62.8 mmol) | Dry, activated |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | From a solvent purification system or fresh bottle |

| Iodine (I₂) | I₂ | 253.81 | 1 crystal | As initiator |

| Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | ~100 g | Crushed, ensure dry |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | |

| Hydrochloric Acid (3M aq.) | HCl | 36.46 | ~100 mL | For work-up |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | For drying |

2.1.2 Equipment

-

500 mL three-necked round-bottom flask, oven-dried

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath and dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

2.1.3 Step-by-Step Procedure

-

Setup: Assemble the flame-dried three-necked flask with a stir bar, reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Grignard Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed; this helps to activate the magnesium surface. Allow to cool.

-

Reagent Preparation: Dissolve the 2,2-dimethylcyclohexyl bromide (10.0 g) in 50 mL of anhydrous THF and charge this solution into the dropping funnel.

-

Grignard Formation: Add ~5 mL of the bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Crush the dry ice in a clean, dry beaker and quickly add it to a separate flask containing 100 mL of anhydrous diethyl ether to create a slurry. Cool the Grignard reagent solution in an ice bath and then slowly transfer it via cannula or dropping funnel into the vigorously stirred dry ice/ether slurry. The addition should be done cautiously to control the exothermic reaction.

-

Quenching and Work-up: Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime. A thick white precipitate will form. Slowly and carefully add 100 mL of 3M HCl with cooling in an ice bath to dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

2.1.4 Characterization

-

Appearance: White to off-white solid.

-

Molecular Formula: C₉H₁₆O₂[4]

-

Molecular Weight: 156.22 g/mol [4]

-

¹H NMR: Expect characteristic peaks for the dimethyl group and the cyclohexyl ring protons.

-

¹³C NMR: Expect peaks corresponding to the carboxylic acid carbon (~180 ppm), the quaternary carbon, and the cyclohexyl carbons.

-

Mass Spectrometry (ESI-): [M-H]⁻ at m/z 155.1.

Synthesis of 2,2-Dimethylcyclohexane-1-carboxylic Acid Derivatives

The carboxylic acid is a versatile precursor for a wide range of derivatives. Amides and esters are among the most common and synthetically valuable derivatives in drug discovery. Direct condensation of a carboxylic acid with an alcohol or amine is inefficient and requires harsh conditions. Modern coupling reagents facilitate these transformations under mild conditions. Dicyclohexylcarbodiimide (DCC) is a classic and effective reagent for this purpose.[5][6]

Esterification via DCC/DMAP Coupling

The Steglich esterification, using DCC as the coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst, is a highly efficient method for synthesizing esters, even with sterically hindered alcohols.[7]

Caption: Workflow for DCC/DMAP-mediated esterification.

Protocol 2: Synthesis of Ethyl 2,2-dimethylcyclohexane-1-carboxylate

3.1.1 Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Notes |

| 2,2-Dimethylcyclohexane-1-carboxylic acid | C₉H₁₆O₂ | 156.22 | 5.0 g (32.0 mmol) | From Protocol 1 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 7.2 g (35.2 mmol) | 1.1 eq. |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.39 g (3.2 mmol) | 0.1 eq. (Catalytic) |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 2.2 g (48.0 mmol) | 1.5 eq. |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL |

3.1.2 Step-by-Step Procedure

-

Reaction Setup: To a solution of 2,2-dimethylcyclohexane-1-carboxylic acid (5.0 g) in 100 mL of anhydrous DCM in a round-bottom flask, add ethanol (2.2 g) and DMAP (0.39 g).

-

DCC Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (7.2 g) in a small amount of DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting acid.

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU precipitate. Wash the filter cake with DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

-

Amidation via DCC Coupling

Amide bond formation is a cornerstone of medicinal chemistry. DCC-mediated coupling provides a direct route from a carboxylic acid and an amine, avoiding the need to first synthesize a more reactive acid derivative like an acid chloride.[5][6][8]

Caption: Mechanism of DCC-mediated amide synthesis.

Protocol 3: Synthesis of N-Benzyl-2,2-dimethylcyclohexane-1-carboxamide

3.2.1 Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Notes |

| 2,2-Dimethylcyclohexane-1-carboxylic acid | C₉H₁₆O₂ | 156.22 | 5.0 g (32.0 mmol) | From Protocol 1 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 7.2 g (35.2 mmol) | 1.1 eq. |

| Benzylamine | C₇H₉N | 107.15 | 3.43 g (32.0 mmol) | 1.0 eq. |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL |

3.2.2 Step-by-Step Procedure

-

Reaction Setup: Dissolve 2,2-dimethylcyclohexane-1-carboxylic acid (5.0 g) and benzylamine (3.43 g) in 100 mL of anhydrous DCM in a round-bottom flask.

-

DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (7.2 g) in a small amount of DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC or LCMS.

-

Work-up and Purification: The work-up is identical to the esterification protocol (Section 3.1.2, Step 4). The crude product is purified by flash column chromatography or recrystallization to afford the pure amide.

Data Summary and Troubleshooting

| Compound | Structure | MW ( g/mol ) | Expected Mass Spec (ESI+) | Key Characterization Notes |

| 2,2-Dimethylcyclohexane-1-carboxylic acid | C₉H₁₆O₂ | 156.22 | [M+Na]⁺ 179.1 | Broad OH stretch in IR spectrum (~3000 cm⁻¹). |

| Ethyl 2,2-dimethylcyclohexane-1-carboxylate | C₁₁H₂₀O₂ | 184.28 | [M+H]⁺ 185.1, [M+Na]⁺ 207.1 | Appearance of ethyl quartet and triplet in ¹H NMR. C=O stretch in IR at ~1735 cm⁻¹. |

| N-Benzyl-2,2-dimethylcyclohexane-1-carboxamide | C₁₆H₂₃NO | 245.36 | [M+H]⁺ 246.2, [M+Na]⁺ 268.2 | Appearance of aromatic protons in ¹H NMR. N-H stretch in IR (~3300 cm⁻¹). C=O at ~1640 cm⁻¹. |

Common Issues and Solutions:

-

Low Yield in Grignard Reaction: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use high-quality magnesium and anhydrous solvents.

-

Difficulty Removing DCU: DCU has low solubility in many organic solvents. Filtering the reaction mixture before aqueous work-up is critical. If DCU persists, it can sometimes be removed by precipitation from DCM by adding hexane and cooling, or by repeated chromatography. Using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can circumvent this issue, as the corresponding urea is water-soluble and easily removed during aqueous work-up.

-

Formation of N-acylurea Byproduct: In DCC couplings, the O-acylisourea intermediate can rearrange to a stable N-acylurea, especially with sterically hindered substrates or slow reactions.[7] Adding a nucleophilic catalyst like DMAP (for esters) or HOBt (Hydroxybenzotriazole, for amides) can accelerate the desired reaction and suppress this side reaction.

References

-

ResearchGate. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Retrieved from [Link]

- Google Patents. (2004). US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.

-

Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Coll. Vol. 4, p.643 (1963); Vol. 35, p.77 (1955). Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

PubMed. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sciforum. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Beilstein Journals. (2024). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

- Google Patents. (1984). US4439353A - Esters of substituted 2,2-dimethylcyclohexanoic acid.

-

Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

- Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

YouTube. (2013). mechanism of amide formation with DCC. Retrieved from [Link]

Sources

- 1. 2,2-Dimethylcyclohexane-1-carboxylic acid | 62581-18-4 | Benchchem [benchchem.com]

- 2. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

- 4. 2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Applications of 2,2-Dimethylcyclohexane-1-carboxylic acid in Medicinal Chemistry

[1][2][3][4]

Part 1: Strategic Overview

Introduction